molecular formula C7H8N2O B1253829 2-Methylnicotinamide CAS No. 58539-65-4

2-Methylnicotinamide

Cat. No. B1253829
CAS RN: 58539-65-4
M. Wt: 136.15 g/mol
InChI Key: JRYYVMDEUJQWRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nicotinamide derivatives involves various chemical reactions, including palladium-catalyzed cyanation/reduction sequences, methoxylation, esterification, and microwave-induced reactions. For instance, specific derivatives of isonicotinamide were synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, achieving overall yields ranging from 17% to 47% through different steps, demonstrating the complexity and efficiency of synthetic routes for nicotinamide derivatives (Gao, Wang, & Zheng, 2017).

Molecular Structure Analysis

The molecular structure of 2-methylnicotinamide, like its derivatives, is characterized by the presence of a nicotinamide core with various substituents that influence its chemical behavior and biological activity. The structural modifications can significantly affect the compound's interaction with biological molecules and its overall pharmacokinetic and pharmacodynamic profiles.

Chemical Reactions and Properties

Nicotinamide derivatives engage in various chemical reactions, including base-catalyzed ring transformations, which lead to the synthesis of aminonicotinonitriles and diaminopyridines. These reactions illustrate the reactivity of the nicotinamide ring and its potential for generating diverse compounds with different biological activities (Farhanullah, Agarwal, Goel, & Ram, 2003).

Scientific Research Applications

Role in Type 2 Diabetes Development

Research has indicated that nicotinamide overload, including the increase in plasma levels of N1-methylnicotinamide (a compound related to 2-methylnicotinamide), is associated with oxidative stress and insulin resistance, potentially playing a role in the development of type 2 diabetes. This was observed in both human subjects and animal models (Zhou et al., 2009).

Anti-Inflammatory Properties

1-Methylnicotinamide, a metabolite of nicotinamide, which is structurally related to this compound, has shown significant anti-inflammatory properties. It is chemically stable, non-toxic, and well-tolerated, making it a potential treatment for a variety of diseases and disorders (Gebicki et al., 2003).

Role in Renal Transporter Activity

N1-methylnicotinamide has been investigated as an endogenous probe for the renal transporter activity, particularly in relation to OCT2 and MATE1/MATE2-K transporters. This research is essential for understanding drug interactions and the renal excretion of various compounds, especially in conditions like pregnancy (Bergagnini-Kolev et al., 2017).

Protection Against Cellular Toxicity

Studies on 1-methylnicotinamide (MNA) have suggested its protective role against cellular toxicity, particularly in the context of diabetes. This includes its potential to protect pancreatic cells and impact on ATP and NAD+ pools in cells under stress (Przygodzki et al., 2011).

Biomarker for Renal Transporters

The use of N1-methylnicotinamide in hydrophilic interaction liquid chromatography-MS/MS assays suggests its potential as a clinical biomarker for assessing drug-drug interactions involving renal transporters. This application is particularly relevant in first-in-human studies (Luo et al., 2018).

Potential in Treating Inflammatory Skin Diseases

MNA and its related compounds have been found effective in the treatment of inflammatory skin diseases, providing advantages over traditional treatments. The compounds demonstrate their effectiveness by inhibiting the production of various pro-inflammatory agents (Biedroń et al., 2008).

Gastroprotective Effects

1-Methylnicotinamide has shown potential in providing gastroprotection against acute gastric lesions induced by stress. Its mechanism involves an increase in gastric mucosal blood flow and plasma calcitonin gene-related peptide levels, as well as the preservation of prostacyclin generation (Brzozowski et al., 2008).

Anti-Metastatic Activity in Cancer Treatment

1-Methylnicotinamide and its structural analogs have been evaluated for their potential in preventing cancer metastasis, particularly in breast cancer. These compounds may provide a comprehensive strategy for metastasis control in combination with cytostatic drugs (Błażejczyk et al., 2016).

Effect on Endothelial Function in Diabetes

MNA's role in improving endothelial function and increasing survival rates in diabetic rats has been investigated. The compound's effects on prostacyclin synthesis and aortal endothelium protection in diabetes are of particular interest (Przygodzki et al., 2010).

Potential Biomarker for Insulin Resistance

Research has suggested that the plasma concentration of 1-methylnicotinamide and its relation to nicotinamide-N-methyltransferase mRNA expression in adipose tissue could be a potential biomarker for insulin resistance and type 2 diabetes (Kannt et al., 2015).

Impact on Exercise Capacity and Endothelial Response

1-Methylnicotinamide has been shown to improve endurance exercise capacity in diabetic mice, potentially decreasing cardiovascular risk associated with exercise. Its impact on NO- and prostacyclin-dependent responses is noteworthy (Przyborowski et al., 2015).

Metabolism in Liver Cirrhosis

Studies have indicated that nicotinamide methylation, followed by urinary excretion of N-methylnicotinamide, increases in patients with liver cirrhosis. This could signify a protective role against the toxic effects of nicotinamide accumulation in such conditions (Pumpo et al., 2001).

Mitochondrial Activity and Cell Proliferation

The effect of MNA on mitochondria activity and proliferation of endothelial cells has been studied, with results suggesting that its impact might be due to its ability to bind to glycosaminoglycans on the endothelium membrane without entering target cells (Nowak et al., 2010).

Improving Hepatic Insulin Sensitivity

MNAM (related to this compound) has been shown to improve hepatic insulin sensitivity in obese type 2 diabetes mellitus mice through the activation of SIRT1 and inhibition of FOXO1 acetylation, suggesting a mechanism for reducing hepatic glucose output and improving insulin resistance (Zhang et al., 2020).

Prevention of Diabetes-Associated Brain Disorders

1-Methylnicotinamide's potential in treating brain disorders associated with type 1 diabetes has been explored, showing effects on monoamine neurotransmitter activity, synaptic function, and metabolic imbalances (Kuchmerovska et al., 2010).

Mechanism of Action

Target of Action

2-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of nicotinamide (vitamin B3) and is primarily targeted by the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . It plays a critical role in the occurrence and development of various cancers .

Mode of Action

The mode of action of this compound involves its interaction with NNMT. NNMT catalyzes the N-methylation of nicotinamide (NAM) to form 1-methylnicotinamide . This reaction takes place during the metabolism of NAD (nicotinamide adenine dinucleotide), with S-adenosyl-L-methionine (SAM) serving as the methyl donor .

Biochemical Pathways

This compound is involved in the NAD salvage pathway, which is crucial for maintaining cellular energy metabolism . NAD serves as a coenzyme for hundreds of dehydrogenases in redox reactions, driving energy production during glycolysis, the TCA cycle, and the electron transport chain . Additionally, this compound is hydroxylated to form 2-hydroxy-N-methylnicotinamide (2-HNMN), which degrades into a novel nicotine metabolite 2, 3-dihydroxypyridine (2, 3-DHP) with the formation of carbamic acid .

Pharmacokinetics

It is known that n-methylnicotinamide is excreted in the urine . The plasma terminal half-life for nicotinamide (0.9 h) and NUA (1.3 h) was shorter as compared to NAM (4.3 h) . Urine recovery of nicotinamide and metabolites accounted for 69.5% of the administered dose; only 3.2% was excreted as nicotinamide .

Result of Action

The action of this compound has been associated with various biological effects. It has been found to exhibit antithrombotic , anti-inflammatory , gastroprotective , and vasoprotective properties. It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin and increases nitric oxide bioavailability in the endothelium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of NNMT and NAM metabolism can vary in different organs and tissues under normal physiological conditions . Furthermore, the effects of 1-MNAM on tumor cells and the tumor microenvironment are important to examine . The development and validation of NNMT inhibitors in tumor therapy is needed .

Safety and Hazards

High-level administration of 2-Methylnicotinamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

1-Methylnicotinamide, a metabolite of 2-Methylnicotinamide, has been associated with adverse outcomes . Future studies should validate 1-methylnicotinamide as a prognostic biomarker of mortality and renal replacement therapy . There are also potential risks for epigenetic alterations associated with chronic use of this compound at high doses .

Biochemical Analysis

Biochemical Properties

2-Methylnicotinamide plays a significant role in biochemical reactions, particularly in the context of nicotinamide metabolism. It is involved in the methylation process catalyzed by nicotinamide N-methyltransferase (NNMT), where it is formed from nicotinamide using S-adenosyl-L-methionine (SAM) as the methyl donor . This reaction also produces S-adenosyl-L-homocysteine (SAH). The interaction of this compound with NNMT is crucial for regulating cellular levels of nicotinamide and SAM, which in turn affects various NAD±dependent redox reactions and signaling pathways .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell metabolism and signaling pathways by altering the levels of nicotinamide and SAM . This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, high levels of NNMT and consequently this compound can lead to changes in the epigenetic state of the cells, affecting tumor progression . Additionally, this compound has been implicated in the regulation of nitric oxide bioavailability in endothelial cells, which can influence vascular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT, leading to the methylation of nicotinamide. This interaction is crucial for maintaining the balance of nicotinamide and SAM within the cell . The binding of this compound to NNMT results in the production of SAH, which can further influence various metabolic pathways. Additionally, this compound can inhibit platelet-dependent thrombosis through mechanisms involving cyclooxygenase-2 and prostacyclin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the urinary excretion of this compound and its metabolites can be used as biomarkers for niacin intake and status . Over time, the levels of this compound and its metabolites can provide insights into the compound’s stability and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular metabolism and function. At higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound can lead to alterations in liver enzyme levels and other metabolic parameters . It is important to determine the threshold effects and safe dosage ranges to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. This enzyme catalyzes the methylation of nicotinamide to form this compound, which can then be further metabolized into other compounds . The metabolic pathways involving this compound are crucial for maintaining cellular NAD+ levels and regulating various metabolic functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) play a role in the cellular uptake and distribution of this compound . These transporters help regulate the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound can be affected by its localization within the cell, as it interacts with different biomolecules in distinct cellular compartments.

properties

IUPAC Name

2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYVMDEUJQWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482082
Record name 2-methylnicotinamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

58539-65-4
Record name 2-Methyl-3-pyridinecarboxamide
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Record name 2-Methylnicotinamide
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Record name 2-methylnicotinamide
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Record name 2-METHYLNICOTINAMIDE
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Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-methylnicotinic acid (15.0 g, 0.111 mol) and 1,1'-carbonyldiimidazole (36.0 g, 0.222 mol) was added 300 mL of methylene chloride dropwise. The reaction mixture was stirred at room temperature overnight. Ammonia gas was distilled into the reaction mixture for 30 minutes using a dry ice condenser and the mixture was stirred at room temperature for an additional hour. Solvent was removed under vacuum and the residue was dissolved with 500 mL of acetonitrile. The solution was concentrated to half volume at low temperature and the product precipitated out as white solid. The crude mixture was recrystallized from ethanol/ether to give 11.5 g of 2-methylnicotinamide as a colorless crystal (76%): mp 160°-163° C. Anal. Calc'd. For C7H8N2O: C, 61.75, H, 5.92, N, 20.57. Found: C, 61.44, H, 6.14, N, 20.66.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.16 mmol) was used in general procedure 3 with 1-acetylpiperazine (0.83 mmol). The product was purified by RP-HPLC to give 6-(4-acetylpiperazin-1-yl)-N-(4-chloro-3-(3-chlorobenzamido)phenyl))phenyl)-2-methylnicotinamide. MS (Q1) 526.1 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.83 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(4-fluorobenzamido)phenyl))-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 496.0 (M)+
Name
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(3-benzamido-4-chlorophenyl)-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methyl-nicotinamide. MS (Q1) 464.0 (M)+
Name
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.14 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.70 mmol). The product was purified by RP-HPLC to give N-(4-chloro-3-(3-chlorobenzamido)phenyl))-6-(3S,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 512.0 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.14 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnicotinamide
Reactant of Route 2
2-Methylnicotinamide
Reactant of Route 3
2-Methylnicotinamide
Reactant of Route 4
2-Methylnicotinamide
Reactant of Route 5
2-Methylnicotinamide
Reactant of Route 6
2-Methylnicotinamide

Q & A

Q1: What is the mechanism of action for 2-methylnicotinamide derivatives as anti-inflammatory agents?

A1: Research suggests that certain derivatives of this compound, such as N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide (ML120B), act as potent and selective inhibitors of IκB kinase β (IKKβ). [, , ] IKKβ is a key regulator of the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting IKKβ, these compounds block the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators. [, , ] This mechanism makes them potential therapeutic candidates for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: Beyond anti-inflammatory activity, what other therapeutic potential do this compound derivatives show?

A2: Studies indicate that IKKβ inhibition by this compound derivatives like ML120B can also influence cellular growth processes. [] Research has shown that ML120B can reduce the phosphorylation of TSC1 (tuberous sclerosis complex 1) by IKKβ in vascular smooth muscle cells. [] This inhibition subsequently affects downstream targets of the mammalian target of rapamycin complex 1 (mTORC1) pathway, ultimately leading to a decrease in protein synthesis. [] This mechanism suggests a potential therapeutic application for these compounds in conditions involving excessive cell growth, such as cardiovascular diseases. []

Q3: Have any structural modifications been explored for this compound, and how do they impact its activity?

A3: Yes, various structural modifications have been investigated. For example, researchers synthesized methylene-bridged cyclic nucleoside analogs of nicotinamide riboside incorporating the this compound moiety. [] Additionally, studies have explored the synthesis and biological activity of arylamides of 2-methylnicotinic acid. [] While the specific impact of these modifications on activity requires further investigation, they represent efforts to explore structure-activity relationships and potentially enhance desired effects. [, ]

Q4: Are there any in vivo studies supporting the therapeutic potential of this compound derivatives?

A4: Yes, preclinical studies using a rat model of rheumatoid arthritis demonstrated that oral administration of ML120B effectively reduced joint inflammation and protected against bone and cartilage destruction. [, ] This protective effect was linked to a decrease in NF-κB activity within the arthritic joints. [, ] These findings suggest that IKKβ inhibition by this compound derivatives holds promise for treating both the inflammatory and destructive aspects of rheumatoid arthritis. [, ]

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